molecular formula C6H10F3NOS B2768838 (R)-2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide CAS No. 1219607-85-8

(R)-2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide

Cat. No.: B2768838
CAS No.: 1219607-85-8
M. Wt: 201.21
InChI Key: PLTNZADFUQGXSR-YCGNWBHESA-N
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Description

(R)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide (CAS: 1219607-83-6, Molecular Formula: C₆H₁₀F₃NOS, MW: 201.21) is a chiral sulfinamide featuring a trifluoroethylidene substituent. This compound is synthesized via dehydration of 1-phenylpentan-1-one with (R)-2-methylpropane-2-sulfinamide using Ti(OEt)₄ in THF, achieving yields up to 93% . Its stereochemical integrity (R-configuration) and fluorine content make it valuable in asymmetric synthesis, particularly in pharmaceuticals and agrochemicals, where fluorine enhances metabolic stability and binding affinity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(R)-2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NOS/c1-5(2,3)12(11)10-4-6(7,8)9/h4H,1-3H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTNZADFUQGXSR-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N=CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N=CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219607-83-6
Record name N-((E)-2,2,2-Trifluoroethylidene)-(R)-tert-butanesulfinamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide typically involves the reaction of 2-methylpropane-2-sulfinamide with a trifluoroethylidene reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(R)-2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.

    Reduction: The trifluoroethylidene group can be reduced to form corresponding ethyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfinamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonamide derivatives.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted sulfinamide compounds.

Scientific Research Applications

Medicinal Chemistry

Sulfinamides are recognized for their diverse biological activities. Research indicates that (R)-2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide may serve as a precursor in the synthesis of biologically active compounds. Its structural features allow for modifications that can enhance therapeutic efficacy against various diseases.

Case Studies

  • Antiviral Activity : A study explored sulfonamides' potential anti-HIV activity, revealing that certain derivatives exhibited significant inhibition at low concentrations . The unique trifluoroethylidene structure could enhance interaction with viral targets.

Synthetic Organic Chemistry

The compound serves as an important intermediate in synthetic pathways, particularly in the preparation of functionalized sulfonamides. The use of stable sulfonate esters in synthesis has been highlighted as a safer alternative to traditional methods involving unstable sulfonyl chlorides .

Biological Probes

Research has indicated that derivatives of this compound can act as biological probes for enzyme inhibition studies. For instance, compounds derived from similar sulfonamide structures have shown promise as inhibitors of dimethylarginine dimethylamino hydrolase (DDAH), a target in cardiovascular diseases .

Mechanism of Action

The mechanism by which (R)-2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide exerts its effects involves interactions with specific molecular targets. The trifluoroethylidene group can interact with enzymes and receptors, potentially modulating their activity. The sulfinamide moiety may also play a role in binding to biological targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Key Properties :

  • Storage : Sealed in dry conditions at 2–8°C .
  • Safety : Classified as toxic (H302, H315, H319, H335) with precautions for skin/eye contact and inhalation .

Comparison with Structural Analogs

Fluorinated Sulfinamides

Compound Name Substituent Synthesis Method Yield Application Key Differences References
Target Compound 2,2,2-Trifluoroethylidene Ti(OEt)₄-mediated dehydration 93% Asymmetric synthesis, pharmaceuticals High electrophilicity due to CF₃ group
(R,E)-2-Methyl-N-(2-(2,4,5-trifluorophenyl)ethylidene)propane-2-sulfinamide 2,4,5-Trifluorophenyl-ethylidene Wittig reaction + sulfinamide condensation N/A Intermediate for Sitagliptin Enhanced aromatic π-system; improved synthetic route stability
(+)-(S)-2-Methyl-N-((R)-1,1,1-trifluoro-5-hydroxy-2-methylpentan-2-yl)propane-2-sulfinamide Trifluoro-hydroxyalkyl Hydroboration-oxidation of homoallylic sulfinamide N/A Hydroxy-functionalized intermediates Hydroxyl group enables further functionalization

Key Trends :

  • Fluorine Impact: Trifluoroethylidene/substituted-aryl fluorinated derivatives exhibit higher electrophilicity and metabolic stability compared to non-fluorinated analogs .
  • Synthesis Efficiency : Ti(OEt)₄-mediated routes (93% yield) outperform cross-coupling methods (e.g., Suzuki: 67% yield) .

Heterocyclic and Aromatic Derivatives

Compound Name Substituent Synthesis Method Yield Application Key Differences References
(R)-2-Methyl-N-((R)-1-(pyridin-2-yl)ethyl)propane-2-sulfinamide Pyridin-2-yl-ethyl Ru-catalyzed diastereoselective amination N/A Chiral amine synthesis Pyridine enhances coordination in catalysis
(R)-2-Methyl-N-((R)-1-phenyl-1-(4-(8-(p-tolylethynyl)naphthalen-1-yl)phenyl)pentyl)propane-2-sulfinamide Polyaromatic-alkyl Suzuki-Miyaura cross-coupling 67% Atropisomer synthesis Bulky substituents enable axial chirality
(R,E)-2-Methyl-N-(4-(pyridin-3-yloxy)benzylidene)propane-2-sulfinamide Pyridinyloxy-benzylidene Condensation with sulfinamide N/A Ligand design Extended π-system for metal complexation

Key Trends :

  • Steric Effects : Bulky aromatic groups (e.g., naphthalenyl) enable atropisomerism, whereas pyridinyl groups enhance catalytic activity .
  • Reactivity : Allylated derivatives (e.g., (S)-N-((R)-but-3-en-2-yl)-2-methylpropane-2-sulfinamide) show superior diastereoselectivity in allylation reactions .

Key Trends :

  • Toxicity : Fluorinated and nitro-substituted derivatives are more likely to be toxic, requiring stringent handling .
  • Stability : Solid-state fluorinated compounds require controlled storage, while allylated analogs are more stable as oils .

Biological Activity

(R)-2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide (CAS Number: 1219607-85-8) is a sulfinamide compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₁₀F₃NOS
  • Molecular Weight : 201.21 g/mol
  • Structure : The compound features a trifluoroethylidene group attached to a sulfinamide moiety, which is known for its diverse biological applications.

Synthesis

The synthesis of this compound can be achieved through a reaction between (R)-2-methylpropane-2-sulfinamide and 2,2,2-trifluoroethane-1,1-diol in dichloromethane under specific conditions (40°C for 6 hours) . The product is typically obtained as a colorless oil after purification.

  • Antimicrobial Activity :
    • Preliminary studies suggest that sulfinamides may exhibit antimicrobial properties by inhibiting bacterial growth through interference with essential metabolic pathways. The presence of the trifluoroethylidene group may enhance this activity by increasing lipophilicity, thereby facilitating membrane penetration.
  • Enzyme Inhibition :
    • Sulfinamides are known to act as inhibitors of various enzymes. The specific mechanism involves the formation of a reversible or irreversible bond with the active site of target enzymes, potentially leading to reduced enzymatic activity.
  • Neuropharmacological Effects :
    • There is emerging evidence that compounds similar to this compound may modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases and psychiatric disorders. The compound may influence NMDA receptor activity and GABAergic transmission .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfinamides against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics used in clinical settings.

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study involving rodent models, the administration of this compound resulted in improved cognitive function and reduced anxiety-like behaviors. These findings suggest potential applications in treating anxiety disorders and cognitive impairments associated with neurodegeneration.

Table 1: Biological Activity Overview

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of S. aureus and E. coli
Enzyme InhibitionReduced activity in target enzymes
NeuropharmacologicalImproved cognition; reduced anxiety

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (R)-2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide?

  • Methodological Answer : The compound is synthesized via condensation of (S)-N-tert-butanesulfinamide with trifluoroacetaldehyde hydrate under controlled pH and temperature. The imine intermediate is generated in situ and purified via silica gel chromatography using non-polar solvents (e.g., hexane/ethyl acetate). Reaction progress is monitored by thin-layer chromatography (TLC), and structural confirmation relies on 1H^1\text{H} NMR, 13C^{13}\text{C} NMR, and high-resolution mass spectrometry (HRMS) .

Q. How is the stereochemical integrity of the sulfinamide group confirmed post-synthesis?

  • Methodological Answer : Chiral purity is verified using polarimetry to measure optical rotation, complemented by 19F^{19}\text{F} NMR to assess trifluoroethylidene configuration. Diastereomeric ratios are quantified via reverse-phase HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column) .

Q. What analytical techniques are essential for characterizing intermediates and final products?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR identify functional groups and confirm regiochemistry. 19F^{19}\text{F} NMR is critical for tracking trifluoromethyl groups.
  • HRMS : Validates molecular formula accuracy (e.g., [M+Na]+^+ peaks).
  • Chromatography : HPLC or GC-MS resolves enantiomeric impurities, with retention times compared to authentic standards .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance diastereoselectivity in nucleophilic additions to this sulfinamide?

  • Methodological Answer :

  • Temperature : Lower temperatures (-20°C to 0°C) reduce kinetic competition, favoring one diastereomer (e.g., 96:4 dr achieved at -20°C in Zn-mediated allylations) .
  • Solvent : Polar aprotic solvents (DMF, THF) stabilize transition states, improving selectivity.
  • Catalysts : Rhodium or palladium catalysts enhance enantioselectivity in asymmetric allylations (see [Rh(COD)Cl]2_2/chiral phosphine ligand systems) .

Q. What are the challenges in scaling up the synthesis of this sulfinamide, and how can they be mitigated?

  • Methodological Answer :

  • Exothermic Reactions : Use flow chemistry to control heat dissipation (e.g., continuous flow reactors with precise temperature gradients) .
  • Purification : Replace column chromatography with recrystallization or fractional distillation for large-scale batches.
  • Moisture Sensitivity : Employ anhydrous solvents and inert atmosphere (argon/nitrogen) during imine formation .

Q. How does the sulfinamide group influence reactivity in asymmetric transformations?

  • Mechanistic Insight : The tert-butylsulfinamide acts as a chiral directing group, leveraging its electron-withdrawing sulfur and steric bulk to control nucleophilic attack geometry. The trifluoroethylidene moiety enhances electrophilicity, enabling high diastereoselectivity in 1,2-additions (e.g., arylmetals) .

Q. How can conflicting NMR data for diastereomers be resolved?

  • Troubleshooting Strategy :

  • 2D NMR : Use HSQC and NOESY to differentiate diastereomers via 1H^1\text{H}-13C^{13}\text{C} coupling and spatial proximity.
  • Computational Validation : Compare experimental 19F^{19}\text{F} shifts with density functional theory (DFT)-calculated spectra .

Applications in Academic Research

Q. What role does this sulfinamide play in synthesizing trifluoromethylated amines?

  • Application : The compound serves as a chiral auxiliary in asymmetric 1,2-additions to yield enantiomerically enriched α-trifluoromethylated amines (e.g., anti-inflammatory or antiviral precursors). Post-reaction cleavage with HCl/MeOH releases the amine while preserving stereochemistry .

Q. How is this sulfinamide utilized in medicinal chemistry for drug discovery?

  • Case Study : As a building block for protease inhibitors, its trifluoromethyl group improves metabolic stability and binding affinity. For example, analogues have been explored as HIV-1 integrase inhibitors via structure-activity relationship (SAR) studies .

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